molecular formula C14H18ClN3O2 B14597086 N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide CAS No. 60943-70-6

N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide

Cat. No.: B14597086
CAS No.: 60943-70-6
M. Wt: 295.76 g/mol
InChI Key: YARZGYFZIWYPDO-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide is a chemical compound known for its unique structure and properties. This compound features a chloro-substituted aromatic ring, a dimethylamino group, and an oxolane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-dimethylaminobenzaldehyde with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization with oxolane-2-carboxylic acid under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in a polar solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide
  • This compound derivatives
  • Other chloro-substituted aromatic compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60943-70-6

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

N-[[2-chloro-4-(dimethylamino)phenyl]methylideneamino]oxolane-2-carboxamide

InChI

InChI=1S/C14H18ClN3O2/c1-18(2)11-6-5-10(12(15)8-11)9-16-17-14(19)13-4-3-7-20-13/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,17,19)

InChI Key

YARZGYFZIWYPDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=NNC(=O)C2CCCO2)Cl

Origin of Product

United States

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